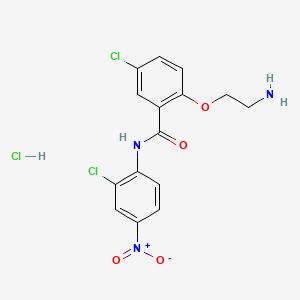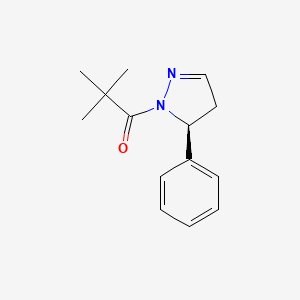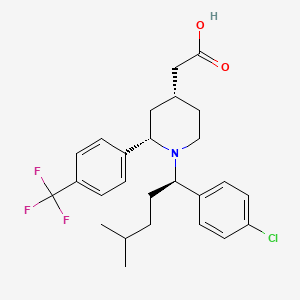
HJC0152 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HJC0152 hydrochloride is a signal transducer and activator of transcription 3 (STAT3) inhibitor . It’s used for research purposes and is not sold to patients .
Molecular Structure Analysis
The molecular weight of HJC0152 hydrochloride is 406.65 and its molecular formula is C15H14Cl3N3O4 .Physical And Chemical Properties Analysis
HJC0152 hydrochloride is a solid substance with a light yellow to yellow color . .科学的研究の応用
Breast Cancer Therapy
HJC0152 hydrochloride has shown promise as a therapeutic agent in breast cancer treatment. It functions as a STAT3 inhibitor , targeting the non-estrogen receptor (ER)-based STAT3 signaling pathway . This pathway is crucial in the proliferation and survival of cancer cells, particularly in aggressive subtypes like triple-negative breast cancer (TNBC). HJC0152 and its derivatives, including proteolysis-targeting chimera (PROTAC) degraders, have been developed to improve potency and efficacy against breast cancer cell lines . These compounds have demonstrated the ability to inhibit cell proliferation, induce apoptosis, and potentially reduce tumor growth and metastasis in vivo .
Targeted Protein Degradation
The development of HJC0152-based PROTAC degraders represents a significant advancement in targeted protein degradation technology. PROTACs are designed to harness the cell’s own degradation machinery to selectively eliminate disease-causing proteins. HJC0152-based PROTACs have shown differential inhibition of STAT3 phosphorylation and a reduction in total STAT3 protein levels, leading to the suppression of cancer cell proliferation .
Signal Transduction Research
As a STAT3 inhibitor, HJC0152 hydrochloride offers a valuable tool for studying signal transduction pathways. STAT3 is involved in various cellular processes, including cell growth and apoptosis. By inhibiting STAT3, researchers can dissect the role of this transcription factor in normal physiology and disease states .
Apoptosis Induction
HJC0152 hydrochloride has been observed to induce apoptosis in cancer cells. It promotes the cleavage of caspase-3 and downregulates cyclin D1, leading to cell cycle arrest and programmed cell death . This property is particularly useful in cancer research, where inducing apoptosis is a key strategy for eliminating cancer cells.
Cell Cycle Regulation
Research indicates that HJC0152 hydrochloride can arrest the cell cycle at the G0/G1 phase. This effect is crucial for controlling cell proliferation and has implications for developing treatments for diseases characterized by uncontrolled cell growth .
Anti-Migration and Anti-Invasion
HJC0152 hydrochloride has demonstrated the ability to reduce cell invasion and migration in cancer cell lines. This is significant for cancer treatment, as it could potentially inhibit the spread of cancer to other parts of the body .
Non-Small Cell Lung Cancer (NSCLC) Treatment
In the context of NSCLC, HJC0152 hydrochloride has shown efficacy in reducing cell proliferation, promoting reactive oxygen species (ROS) generation, triggering DNA damage, and inhibiting tumor growth in vivo . These findings suggest a potential role for HJC0152 in treating lung cancer.
Metabolic Impact on Cancer Cells
HJC0152 hydrochloride affects the metabolism of cancer cells, which is a relatively new area of research. Altering the metabolic pathways in cancer cells can disrupt their growth and survival, offering another avenue for therapeutic intervention .
作用機序
Target of Action
HJC0152 hydrochloride, also known as HJC0152, primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a member of the STAT family and is constitutively activated in various human cancers . It plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
HJC0152 acts as an orally active inhibitor of STAT3 . It significantly inhibits the phosphorylation of STAT3 at Tyr705, thereby preventing its activation . This inhibition disrupts the dimerization of STAT3, preventing its translocation to the nucleus and subsequent transactivation of downstream target genes .
Biochemical Pathways
The inhibition of STAT3 by HJC0152 affects several biochemical pathways. It has been found to modulate metabolism, significantly reducing and disrupting several metabolites in the purine, glutathione, and pyrimidine metabolism pathways . This modulation of metabolic pathways contributes to the compound’s anticancer effects .
Result of Action
HJC0152 has shown significant anticancer effects. It efficiently reduces the proliferation of cancer cells, promotes the generation of reactive oxygen species (ROS), induces apoptosis, triggers DNA damage, and reduces motility in cancer cells . In vivo, HJC0152 significantly inhibits the growth of xenograft tumors .
Action Environment
The action of HJC0152 can be influenced by various environmental factors. It’s important to note that the effectiveness of HJC0152 has been demonstrated both in vitro and in vivo , suggesting its action is effective in different environments.
Safety and Hazards
将来の方向性
HJC0152 hydrochloride has demonstrated an attractive cancer therapeutic and preventive efficacy by targeting the non-estrogen receptor (ER)-based STAT3 signaling pathway . It has been used to develop a series of HJC0152-based proteolysis-targeting chimera protein degraders . These compounds have shown promising results in inhibiting the proliferation of a panel of breast cancer cell lines . They are currently being investigated for their effects on breast cancer cell migration and invasion, and will be evaluated for their in vivo inhibition of tumor growth and metastasis in different mouse models .
特性
IUPAC Name |
2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O4.ClH/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17;/h1-4,7-8H,5-6,18H2,(H,19,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHLOYBZOONSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
HJC0152 hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One](/img/structure/B607877.png)

![5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide](/img/structure/B607882.png)
![3-[[2-Pyridin-2-Yl-6-(1,2,4,5-Tetrahydro-3-Benzazepin-3-Yl)pyrimidin-4-Yl]amino]propanoic Acid](/img/structure/B607885.png)


![Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)](/img/structure/B607898.png)